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Compound of Interest

Compound Name: Sphingomyelin (Milk, Bovine)
CAS No.: 475662-40-9
Cat. No.: B1504359
Get Quote
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Introduction & Scientific Context

The precise isolation of lipids from bovine milk is a critical upstream step in lipidomics,
nutritional profiling, and bioactive compound discovery. Milk is a complex colloidal emulsion
consisting of fat globules stabilized by the Milk Fat Globule Membrane (MFGM), casein
micelles, and a serum phase.

While gravimetric methods like Rose-Gottlieb or Mojonnier are standard for regulatory total fat
guantification, they often fail to recover polar lipids (phospholipids and sphingolipids) resident in
the MFGM. The Folch method, originally described in 1957, remains the "gold standard" for
comprehensive lipid profiling because its biphasic solvent system effectively disrupts hydrogen
bonding between lipids and proteins, ensuring the recovery of both neutral triglycerides and
polar membrane lipids.

Mechanism of Action

The Folch method relies on a Chloroform:Methanol (2:1 v/v) solvent system.[1][2][3][4][5]
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o Methanol (Polar): Penetrates the hydration shell of proteins and disrupts the hydrogen bonds

holding lipids to the protein matrix (specifically the MFGM proteins).

e Chloroform (Non-polar): Solubilizes the dissociated lipids.

e Phase Separation: The addition of an agueous salt solution induces a phase split based on

polarity and density.

o Lower Phase (Chloroform): Contains total lipids (neutral + polar).

o Upper Phase (Methanol/Water): Retains non-lipid contaminants (sugars, salts, amino

acids).

Materials & Reagents
Critical Reagents

Reagent Grade

Purpose

Chloroform (
HPLC/Spectrophotometric

Primary lipid solvent. Warning:

Carcinogenic & Volatile.

)
Methanol ( Protein denaturant; disrupts
HPLC Grade o )
) lipid-protein bonds.
0.88% (w/v) aqueous solution.
Potassium Chloride (KCI) ACS Reagent Facilitates sharp phase

separation.

Butylated Hydroxytoluene

Analytical Standard
(BHT)

Antioxidant (0.01% w/v) to
prevent lipid oxidation during

processing.

Nitrogen Gas (
UHP (99.999%)

)

Inert atmosphere for solvent

evaporation.

Essential Equipment
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Glassware Only: Borosilicate glass centrifuge tubes with Teflon-lined caps. Note: Chloroform
dissolves common plastics (polystyrene, polypropylene).

Homogenizer: Rotor-stator homogenizer (e.g., Polytron) or high-speed vortexer.

Centrifuge: Capable of 2,000-3,000

(swing-out bucket preferred for distinct phase lines).

Nitrogen Evaporator: N-EVAP or similar manifold.

Detailed Protocol: Total Lipid Extraction
Phase 1: Sample Preparation & Homogenization

Objective: Create a monophasic system where the solvent effectively penetrates the sample.

Sample Tempering: Warm milk sample to 38°C—-40°C and gently invert to ensure
homogenous distribution of fat globules.

Aliquot: Transfer 1 mL of milk into a 50 mL glass centrifuge tube.

Solvent Addition: Add 20 mL of Chloroform:Methanol (2:1 v/v).

o Note: If preventing oxidation is critical (e.g., PUFA analysis), add 0.01% BHT to the solvent
mixture prior to use.

Homogenization: Homogenize for 2—3 minutes at moderate speed.

o Checkpoint: The mixture should appear as a single liquid phase.[3] The high solvent-to-
sample ratio (20:1) is critical to accommodate the water content of the milk without
inducing premature phase splitting.

Phase 2: Phase Separation (The "Folch Wash")

Objective: Remove non-lipid contaminants (lactose, whey proteins) into the aqueous phase.

e Wash Step: Add 4 mL of 0.88% KCI (aq) to the homogenate.
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o Ratio Logic: This represents 0.2 volumes of the total extract volume, shifting the ratio to
Chloroform:Methanol:Water (8:4:3), which is the critical point for biphasic separation.

» Agitation: Vortex vigorously for 30 seconds.
o Centrifugation: Centrifuge at 2,500

for 10 minutes at 4°C.

o Result: Three distinct layers will form:
» Top: Aqueous methanol layer (waste).
» Interface: Thin protein disk (precipitated casein/whey).

» Bottom: Chloroform layer (lipids).[6][3][4]

Phase 3: Lipid Recovery

Objective: Isolate the lipid fraction without contamination.

» Siphoning: Carefully aspirate the upper phase and the protein interface using a glass
Pasteur pipette or vacuum aspirator.

o Technique: Tip the tube slightly. Do not disturb the lower chloroform layer.

« Filtration (Optional but Recommended): If the interface was messy, filter the lower phase
through a funnel containing a small plug of glass wool and anhydrous sodium sulfate (

) to remove residual water.

o Evaporation: Transfer the chloroform phase to a pre-weighed glass vial. Evaporate the
solvent under a gentle stream of Nitrogen gas at 30°C—40°C.

o Caution: Do not use compressed air, as oxygen will degrade unsaturated fatty acids.

Workflow Visualization
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Milk Sample (1 mL)

Add 20 mL Chloroform:MeOH (2:1)

:

Homogenize (Monophasic System)

:

Add 4 mL 0.88% KCI

:

Centrifuge (2500xg, 10 min)

S e I

Upper Phase Lower Phase
(Water/MeOH/Salts) (Chloroform + Lipids)

Interface

(Proteins) Recover Lower Phase

Dry under N2 Gas

Gravimetry / GC-MS / LC-MS

Click to download full resolution via product page

Figure 1: Step-by-step workflow of the Folch lipid extraction method for milk matrices.
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Critical Control Points & Troubleshooting

Issue

Probable Cause

Corrective Action

Emulsion Persistence

Insufficient solvent volume or

vigorous shaking without salt.

Ensure 1:20 sample-to-solvent
ratio. Increase KCl
concentration slightly if

needed.

Low Lipid Recovery

Incomplete homogenization or

lipid oxidation.

Increase homogenization time.
Ensure BHT is added. Repeat

extraction on the residue.[7]

Plastic Contamination

Use of polypropylene tubes or

pipette tips.

Strictly use glass and Teflon-
lined caps. Pre-rinse

glassware with chloroform.

Cloudy Lower Phase

Water contamination.

Pass lower phase through

anhydrous Sodium Sulfate (

).[4]

Method Comparison: Why Folch?

Feature Folch Method Bligh & Dyer Mojonnier (Ether)
2:1( 1:2 (

Solvent Ratio Ether:Petroleum Ether
:MeOH) :MeOH)

Sample:Solvent 1.20 1.4 Variable
Total Lipids Biological Fluids Regulatory Fat

Best For o ) ]
(Solid/Tissue) (Plasma) (Gravimetric)

Phospholipid
Excellent (>95%) Good (>90%) Poor

Recovery

Solvent Usage High Low High

Expert Insight: While Bligh & Dyer is more solvent-economical, the Folch method's higher

solvent-to-sample ratio (20:[8]1) makes it superior for milk. The high water content in milk can
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disrupt the monophasic starting point of Bligh & Dyer, leading to under-extraction of neutral

lipids trapped in the protein matrix.

Safety & Waste Management

Chloroform Hazards: Chloroform is a suspected human carcinogen and central nervous
system depressant. All steps must be performed in a certified chemical fume hood.

Waste Disposal: Segregate halogenated waste (Chloroform) from non-halogenated solvents.
Do not pour down the drain.

PPE: Nitrile gloves provide only short-term protection against chloroform (breakthrough <5
mins). Double-glove or use PVA gloves if prolonged contact is expected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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